4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
Description
Properties
Molecular Formula |
C22H15BrN2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-bromo-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C22H15BrN2/c23-21-15-20(24-22(25-21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H |
InChI Key |
QCHSGXQACPJINP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally involves constructing the pyrimidine core followed by selective substitution at the 4-, 6-, and 2-positions with biphenyl, bromo, and phenyl groups respectively. The preparation often employs palladium-catalyzed cross-coupling reactions or nickel/photoredox dual catalysis for C–C bond formation.
Photoredox/Nickel Dual Catalysis Method
A recent advanced method involves photoredox/nickel dual catalysis , which enables the formation of C(sp3)-C(sp3) bonds and can be adapted for the synthesis of complex biphenyl-substituted pyrimidines. This method uses nickel bromide and iridium-based photocatalysts under blue LED irradiation with triethanolamine as a sacrificial reductant in dimethylformamide solvent. The reaction is carried out under inert atmosphere (argon or nitrogen) using standard Schlenk techniques.
Key reaction conditions include:
| Reagent/Condition | Details |
|---|---|
| Nickel catalyst | NiBr2 (10 mol%) |
| Ligand | 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbbpy, 20 mol%) |
| Photocatalyst | Iridium complex Ir[(ppy)2(bpy)]PF6 (1 mol%) |
| Sacrificial reductant | Triethanolamine (TEOA, 2 equiv.) |
| Solvent | Dimethylformamide (DMF, 0.2 M) |
| Light source | Blue LED (456 nm) |
| Temperature | 30°C |
| Atmosphere | Argon or nitrogen |
The reaction mixture is irradiated with blue LED light, followed by aqueous quenching and extraction with ethyl acetate. The crude product is purified by flash column chromatography.
Optimization Data from Photoredox/Nickel Catalysis
Extensive optimization studies were conducted to maximize yield and purity. Below are summarized key findings from the optimization tables:
| Parameter | Tested Variants | Optimal Condition | Yield (%) (GC-MS) |
|---|---|---|---|
| Photocatalyst | Ir[(ppy)2(bpy)]PF6, Ru(bpy)3, organic dyes | Ir[(ppy)2(bpy)]PF6 | Highest yield observed |
| Ligand | dtbbpy, bipyridine, phenanthroline | dtbbpy | Best catalytic activity |
| Sacrificial reductant | Triethanolamine, DIPEA, ascorbate | Triethanolamine (TEOA) | Highest conversion |
| Solvent | DMF, DMA, DMSO, DCM | DMF | Optimal solubility & yield |
| Light source | Blue LED (456 nm), green LED, no light | Blue LED (456 nm) | Required for catalysis |
| Nickel catalyst loading | 5-15 mol% | 10 mol% | Balanced activity & economy |
| Additives | Tetrabutylammonium bromide (TBAB), iodide, chloride | TBAB | Improved yield and selectivity |
These optimization results indicate the critical role of each component in the catalytic system to achieve efficient synthesis of the target compound.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Classical Cross-Coupling | Pd or Ni catalysis to attach biphenyl and phenyl groups | Well-established, scalable | Requires expensive catalysts, inert atmosphere |
| Photoredox/Nickel Dual Catalysis | Blue LED irradiation, mild conditions, uses Ir photocatalyst and Ni catalyst | Mild, efficient, selective, environmentally friendly | Requires specialized light source and photocatalyst |
| Stock Solution Preparation | Use of DMSO and co-solvents for solubilization | Facilitates biological testing | Stability sensitive, requires cold storage |
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The biphenyl and pyrimidine rings can be further functionalized through coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and functional groups.
Scientific Research Applications
4-([1,1'-Biphenyl]-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine, also known as C28H19BrN2, is a chemical compound with a molecular weight of 463.4 g/mol . It is also known by other names and identifiers such as 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine and 1421599-34-9 .
Key Properties and Identifiers:
- Molecular Formula: C28H19BrN2
- Molecular Weight: 463.4 g/mol
- IUPAC Name: 4-(4-bromophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine
- CAS Registry Number: 1421599-34-9
While the provided search results do not offer specific applications of 4-([1,1'-Biphenyl]-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine, they do provide some context regarding related compounds and applications of biphenyl derivatives:
- Biphenyl derivatives have a wide range of biological and medicinal applications, including antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, and antitumor drugs .
- They are also used as anti-leukemia agents, hypotensive drugs, anti-cholinesterase drugs, anti-diabetic drugs, and antimalarial drugs .
- Biphenyl structures play a crucial role in active pharmaceutical ingredients (APIs) and as building blocks for basic liquid crystals .
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, enzymes, or proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug discovery, the compound may act as an inhibitor or activator of a particular enzyme or receptor, thereby influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitution
The following table summarizes key structural and physicochemical properties of the target compound and its closest analogues:
Key Observations:
Halogen Effects: The bromo-substituted compounds exhibit higher molecular weights compared to chloro analogues due to bromine's larger atomic mass. This difference impacts solubility and crystallization behavior .
Reactivity and Stability :
- Chloro analogues (e.g., CAS 1689538-58-6) are less reactive than bromo derivatives due to weaker C–Cl bond polarization, favoring applications in stable electronic materials .
- The fluoro - and methyl -substituted compound (CAS 1485604-94-1) demonstrates agrochemical utility, likely due to improved metabolic stability and lipophilicity .
Synthetic Versatility :
Comparative Analysis of Physicochemical Properties
Notes:
Biological Activity
4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, kinase inhibition, and anti-inflammatory effects, supported by relevant data tables and case studies.
- Molecular Formula : C28H19BrN2
- Molecular Weight : 463.37 g/mol
- CAS Number : 1421599-34-9
- Physical State : Solid
- Solubility : Poorly soluble in water
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable anticancer activity. While specific data on this compound is limited, related compounds have shown promising results.
Case Study: Growth Inhibition Assays
A study evaluated various pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain derivatives achieved significant growth inhibition percentages (GI%) across different cell lines:
| Compound | Cell Line | GI% |
|---|---|---|
| 6n | HOP-92 | 71.8 |
| 6n | NCI-H460 | 66.12 |
| 6d | RFX 393 | 84.17 |
These findings suggest that modifications in the pyrimidine structure can enhance anticancer efficacy, indicating a potential pathway for further research on the biphenyl-substituted pyrimidines like our compound of interest .
Kinase Inhibition
This compound's potential as a kinase inhibitor has been explored through structural analogs. These compounds were tested for their inhibitory effects on cyclin-dependent kinases (CDK) and tropomyosin receptor kinase A (TRKA).
In Vitro Kinase Inhibition Results
The following table summarizes the IC50 values for various derivatives against CDK2 and TRKA:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 6d | CDK2 | 0.09 |
| 6d | TRKA | 0.23 |
| 6m | CDK2 | 0.22 |
| 6m | TRKA | 0.89 |
These results indicate that certain derivatives exhibit substantial inhibitory efficacy against these kinases, which are critical in cancer cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives have also been investigated, with some compounds demonstrating significant inhibition of cyclooxygenase (COX) enzymes.
COX Inhibition Study
In a comparative study, the following IC50 values were reported for selected compounds:
| Compound | COX Inhibition IC50 (µmol) |
|---|---|
| Compound A | 0.04 ± 0.09 |
| Compound B | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
These findings highlight the potential of biphenyl-substituted pyrimidines to act as anti-inflammatory agents through COX inhibition mechanisms .
Structure–Activity Relationship (SAR)
The structure–activity relationship is crucial in understanding how modifications to the chemical structure influence biological activity.
Key Findings
- Substituent Effects : The presence of different substituents on the biphenyl moiety can significantly affect the compound's binding affinity and biological activity.
- Hydrophobic Interactions : Increased hydrophobic character often correlates with enhanced potency against target proteins.
- Molecular Docking Studies : Computational models suggest that specific conformations of the compound lead to optimal interactions with target enzymes .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine?
The compound can be synthesized via sequential cross-coupling and halogenation reactions. Key steps include:
- Suzuki-Miyaura Coupling : To construct the biphenyl moiety, use a palladium catalyst (e.g., Pd(PPh₃)₄) with arylboronic acids and halogenated pyrimidine precursors under inert conditions (e.g., N₂ atmosphere) .
- Bromination : Introduce bromine at the 6-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to avoid over-halogenation .
- Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product homogeneity.
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns and aromatic proton integration .
- X-ray Crystallography : Resolve crystal packing and molecular geometry, particularly for verifying biphenyl planarity and bromine positioning .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peaks) .
Q. What safety protocols are essential for handling brominated pyrimidines?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhaling volatile bromination byproducts (e.g., HBr) .
- Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can competing regioselectivity during pyrimidine bromination be controlled?
Competing bromination at the 4- vs. 6-position can arise due to electron density variations. Mitigation strategies include:
- Directing Groups : Introduce temporary electron-withdrawing groups (e.g., -NO₂) to steer bromination to the desired position, followed by deprotection .
- Low-Temperature Bromination : Use NBS at 0°C in DMF to slow reaction kinetics, favoring selectivity for the 6-position .
- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites to guide experimental design .
Q. How do discrepancies between theoretical and experimental NMR data arise, and how can they be resolved?
Discrepancies often stem from solvent effects, tautomerism, or dynamic exchange processes. Solutions include:
- 2D NMR (COSY, NOESY) : Identify through-space coupling and confirm proton assignments .
- Variable-Temperature NMR : Detect conformational changes (e.g., hindered rotation in biphenyl groups) .
- Solvent Optimization : Compare spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to assess hydrogen bonding .
Q. What role does the bromine substituent play in modulating biological activity compared to chloro or methyl analogs?
Bromine’s electronegativity and van der Waals radius enhance binding affinity in enzyme inhibition studies (e.g., kinase targets):
- Steric Effects : Bromine’s larger size improves hydrophobic pocket occupancy vs. chlorine .
- Electrophilicity : Bromine increases reactivity in nucleophilic aromatic substitution, enabling covalent inhibitor design .
- Comparative assays with 6-chloro or 6-methyl analogs (via IC₅₀ measurements) quantify potency differences .
Q. How can catalytic inefficiencies in cross-coupling reactions involving this compound be addressed?
Poor yields in Suzuki-Miyaura couplings may result from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
